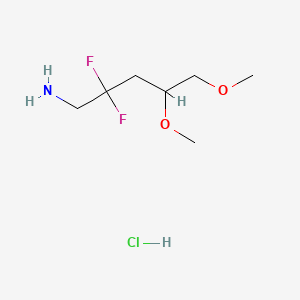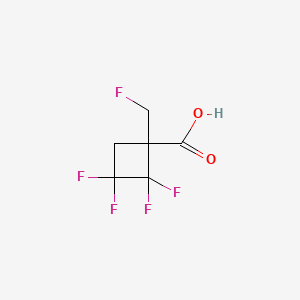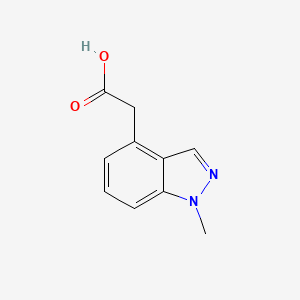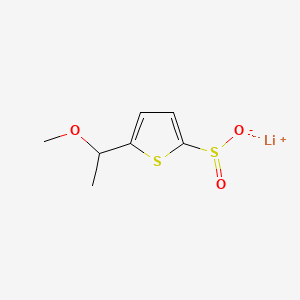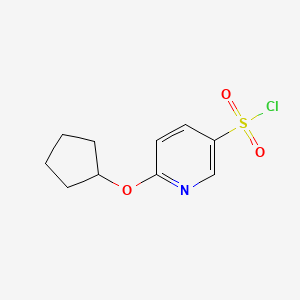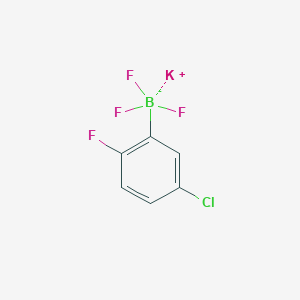
Potassium (5-chloro-2-fluorophenyl)trifluoroborate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium (5-chloro-2-fluorophenyl)trifluoroboranuide is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is particularly notable for its stability and reactivity, making it a valuable reagent in various chemical reactions, especially in cross-coupling reactions such as the Suzuki–Miyaura coupling .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of potassium (5-chloro-2-fluorophenyl)trifluoroboranuide typically involves the reaction of 5-chloro-2-fluorophenylboronic acid with potassium bifluoride (KHF2). The reaction is carried out in an aqueous medium, and the product is isolated by filtration and recrystallization .
Industrial Production Methods: On an industrial scale, the production of potassium (5-chloro-2-fluorophenyl)trifluoroboranuide follows a similar synthetic route but is optimized for large-scale operations. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Analyse Des Réactions Chimiques
Types of Reactions: Potassium (5-chloro-2-fluorophenyl)trifluoroboranuide undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding boronic acids.
Reduction: It can be reduced to form boranes.
Substitution: It participates in nucleophilic substitution reactions, particularly in the presence of palladium catalysts.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Palladium catalysts and bases like potassium carbonate are commonly employed.
Major Products:
Oxidation: 5-chloro-2-fluorophenylboronic acid.
Reduction: 5-chloro-2-fluorophenylborane.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Potassium (5-chloro-2-fluorophenyl)trifluoroboranuide has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism by which potassium (5-chloro-2-fluorophenyl)trifluoroboranuide exerts its effects involves the formation of a boron-carbon bond through a palladium-catalyzed cross-coupling reaction. The process includes oxidative addition, transmetalation, and reductive elimination steps. The molecular targets are typically organic halides, and the pathways involve the formation of a palladium complex intermediate .
Comparaison Avec Des Composés Similaires
- Potassium 3,4-dichlorophenyltrifluoroboranuide
- Potassium 4-chlorophenyltrifluoroboranuide
- Potassium 4-carboxyphenyltrifluoroboranuide
Comparison: Potassium (5-chloro-2-fluorophenyl)trifluoroboranuide is unique due to the presence of both chlorine and fluorine substituents on the phenyl ring, which enhances its reactivity and stability compared to other similar compounds. This makes it particularly effective in cross-coupling reactions and other synthetic applications .
Propriétés
Formule moléculaire |
C6H3BClF4K |
|---|---|
Poids moléculaire |
236.44 g/mol |
Nom IUPAC |
potassium;(5-chloro-2-fluorophenyl)-trifluoroboranuide |
InChI |
InChI=1S/C6H3BClF4.K/c8-4-1-2-6(9)5(3-4)7(10,11)12;/h1-3H;/q-1;+1 |
Clé InChI |
GIGJEISOSUAPRP-UHFFFAOYSA-N |
SMILES canonique |
[B-](C1=C(C=CC(=C1)Cl)F)(F)(F)F.[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


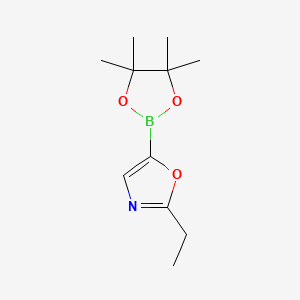
![2-[4-(Hydroxymethyl)-1,3-thiazol-2-yl]propan-2-ol](/img/structure/B13467497.png)

![1,2,4,5-Tetrahydrospiro[2-benzazepine-3,1'-cyclobutane] hydrochloride](/img/structure/B13467509.png)
![2-Ethyl-2,6-diazaspiro[3.3]heptane dihydrochloride](/img/structure/B13467521.png)
![1-[(Tert-butoxy)carbonyl]-3-(2,2-difluoroethyl)pyrrolidine-3-carboxylic acid](/img/structure/B13467523.png)

